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Introduction
Orvepitant Maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been

investigated for its therapeutic potential in a range of neurological and respiratory conditions.

By blocking the action of Substance P, a key neuropeptide involved in neuroinflammation and

sensory signaling, Orvepitant has been evaluated in clinical trials for chronic cough, major

depressive disorder (MDD), and post-traumatic stress disorder (PTSD). This guide provides a

comprehensive assessment of the reproducibility of research findings related to Orvepitant
Maleate, presenting a comparative analysis of its performance against alternative treatments,

detailed experimental protocols from key studies, and visualizations of its mechanism of action

and experimental workflows. The objective is to offer a clear and data-driven resource for

researchers to critically evaluate the existing evidence and inform future research and

development efforts in this area.

Mechanism of Action: Targeting the NK-1 Receptor
Orvepitant's therapeutic effects are mediated through its high-affinity antagonism of the

neurokinin-1 (NK-1) receptor. The binding of the natural ligand, Substance P, to the NK-1

receptor triggers a cascade of intracellular signaling events. Orvepitant competitively inhibits

this binding, thereby attenuating the downstream physiological responses.
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NK-1 Receptor Signaling Pathway and Orvepitant's Mechanism of Action.
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Orvepitant for Chronic Cough: A Review of Clinical
Trials
Orvepitant has been most extensively studied as a potential treatment for refractory or

unexplained chronic cough. Several key clinical trials have evaluated its efficacy and safety in

this indication.

Experimental Workflow: Phase II Clinical Trials for
Chronic Cough
The general workflow for the Phase II clinical trials investigating Orvepitant for chronic cough,

such as the VOLCANO and IPF-COMFORT studies, followed a structured approach to assess

efficacy and safety.

Screening Period
(Inclusion/Exclusion Criteria Assessment)

Baseline Assessment
(Cough Frequency, PROs)

Randomization

Treatment Period
(Orvepitant vs. Placebo)

Follow-up Assessments
(Efficacy and Safety)

Data Analysis
(Primary and Secondary Endpoints)
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Generalized Experimental Workflow for Orvepitant Phase II Chronic Cough Trials.

Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from the VOLCANO-1,

VOLCANO-2, and IPF-COMFORT clinical trials.

Table 1: Efficacy of Orvepitant in Chronic Cough
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Trial
Indicati
on

N
Treatme
nt

Primary
Endpoin
t

Result p-value
Citation
(s)

VOLCAN

O-1

Refractor

y Chronic

Cough

13
Orvepita

nt 30 mg

Change

from

baseline

in

daytime

cough

frequenc

y at week

4

-18.9

coughs/h

our (26%

reduction

)

<0.001 [1]

VOLCAN

O-2

Refractor

y Chronic

Cough

315
Orvepita

nt 30 mg

Change

from

baseline

in awake

cough

frequenc

y at week

12

Not

statistical

ly

significan

t

>0.05 [2][3]

Change

from

baseline

in

Leicester

Cough

Question

naire

Statistical

ly

significan

t

improve

ment

0.009 [2][3]

Change

from

baseline

in Cough

Severity

VAS

-9 mm

improve

ment

0.046
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Change

from

baseline

in Urge-

to-Cough

VAS

-11.8 mm

improve

ment

0.005

IPF-

COMFO

RT

Chronic

Cough in

IPF

80
Orvepita

nt 30 mg

Change

from

baseline

in Daily

Cough

Severity

NRS at

week 4

-0.58 to

-1.17

point

reduction

0.054 to

0.009

Change

from

baseline

in

Leicester

Cough

Question

naire

Statistical

ly

significan

t

improve

ment

0.025 to

0.015

Table 2: Safety and Tolerability of Orvepitant in Chronic Cough
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Trial Treatment

Most
Common
Adverse
Events
(>Placebo)

Serious
Adverse
Events

Discontinua
tion due to
AEs

Citation(s)

VOLCANO-1
Orvepitant 30

mg

Not reported

in detail,

generally

well-tolerated

Not reported 0

VOLCANO-2
Orvepitant 30

mg

Headache,

Dizziness,

Fatigue,

Somnolence

Not

significantly

different from

placebo

2 (2.5%)

IPF-

COMFORT

Orvepitant 30

mg

Not

significantly

different from

placebo

None

considered

related to

treatment

1 (dizziness)

Detailed Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below

are summaries of the methodologies for the key clinical trials.

VOLCANO-2 (NCT02993822)

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group,

dose-ranging study.

Participants: 315 patients with refractory or unexplained chronic cough for at least one year

and a baseline awake cough frequency of ≥10 coughs/hour.

Interventions: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or

placebo once daily for 12 weeks.

Outcome Measures:
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Primary: Change from baseline in awake cough frequency at week 12, measured by a

VitaloJAK ambulatory cough monitor.

Secondary: Change from baseline in patient-reported outcomes including the Leicester

Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-

Cough VAS.

Key Inclusion Criteria: Diagnosis of chronic refractory or unexplained cough for at least one

year.

Key Exclusion Criteria: Current smokers or recent ex-smokers (<6 months), history of certain

respiratory conditions (e.g., COPD, asthma with FEV1 <80% predicted), and use of ACE

inhibitors within 3 months of screening.

IPF-COMFORT (NCT05185089)

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.

Participants: 80 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a

troublesome cough.

Interventions: Patients received both Orvepitant (10 mg or 30 mg) and placebo in a

randomized order, with each treatment period lasting 4 weeks, separated by a 3-week

washout period.

Outcome Measures:

Primary: Change from baseline in the daily cough severity numerical rating scale (NRS) at

week 4.

Secondary: Change from baseline in the Leicester Cough Questionnaire (LCQ) and other

patient-reported outcomes.

Key Inclusion Criteria: Confirmed diagnosis of IPF, troublesome cough for at least 8 weeks.

Key Exclusion Criteria: Not explicitly detailed in the provided search results.
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Orvepitant for Major Depressive Disorder (MDD)
Orvepitant was also investigated as a potential treatment for Major Depressive Disorder (MDD),

with the hypothesis that blocking central NK-1 receptors could have antidepressant effects.

Quantitative Data from MDD Clinical Trials
Two key Phase II studies, Study 733 and Study 833, evaluated the efficacy of Orvepitant in

patients with MDD.

Table 3: Efficacy of Orvepitant in Major Depressive Disorder

Trial N
Treatmen
t

Primary
Endpoint

Result
(Drug-
Placebo
Differenc
e)

p-value
Citation(s
)

Study 733 328
Orvepitant

30 mg

Change

from

baseline in

HAM-D17

total score

at Week 6

-2.41 0.0245

Orvepitant

60 mg
-2.86 0.0082

Study 833 345
Orvepitant

30 mg

Change

from

baseline in

HAM-D17

total score

at Week 6

-1.67 0.1122

Orvepitant

60 mg
-0.76 0.4713

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orvepitant for Post-Traumatic Stress Disorder
(PTSD)
A Phase II clinical trial (NCT01000493) was completed to evaluate the efficacy and safety of

Orvepitant in adults with PTSD. However, the detailed results of this study have not been made

publicly available, limiting the assessment of its reproducibility for this indication. The study was

designed as a randomized, double-blind, placebo-controlled trial.

Comparison with Alternative Treatments
A crucial aspect of assessing the reproducibility and potential clinical utility of Orvepitant is to

compare its performance with alternative treatments for the same indications.

Alternative NK-1 Receptor Antagonists
Other NK-1 receptor antagonists have been investigated for similar and different indications,

providing a basis for comparison within the same drug class.

Table 4: Comparison of NK-1 Receptor Antagonists in Clinical Trials
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Drug Indication
Key Efficacy
Finding

Citation(s)

Aprepitant

Chemotherapy-

Induced Nausea and

Vomiting

Approved for clinical

use

Cough in Lung Cancer
Significant reduction

in cough frequency

Casopitant
Major Depressive

Disorder

Mixed results in

Phase II trials; one

study showed efficacy

at 80 mg, another did

not

Serlopitant Chronic Pruritus

Phase II showed

significant reduction in

pruritus, but Phase III

trials did not meet

primary endpoint

Tradipitant Gastroparesis

Phase II showed

significant

improvement in

nausea; Phase III

results were mixed,

with the primary

endpoint not met in

the ITT population but

positive signals in

post-hoc analyses

Alternative Treatments for Chronic Cough
While no direct head-to-head trials with Orvepitant have been identified, a comparison with

other investigational treatments for chronic cough, such as P2X3 receptor antagonists, can

provide context.
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Table 5: Comparison of Investigational Treatments for Chronic Cough

Drug
Mechanism of
Action

Key Efficacy
Finding in Phase III

Common Adverse
Events

Gefapixant
P2X3 Receptor

Antagonist

Modest but

statistically significant

reduction in cough

frequency

Taste-related side

effects

Camlipixant
P2X3 Receptor

Antagonist

Promising results in

Phase II trials

Fewer taste-related

side effects reported

than Gefapixant

Conclusion
The reproducibility of research findings for Orvepitant Maleate varies depending on the

indication. For chronic cough, the data from Phase II trials show a mixed but promising signal.

While the VOLCANO-2 trial did not meet its primary endpoint of reducing objective cough

frequency, it demonstrated statistically significant improvements in patient-reported outcomes,

suggesting a potential benefit in how patients perceive their cough. The IPF-COMFORT study

also showed positive signals in patient-reported outcomes. However, the lack of a consistent

effect on objective cough frequency raises questions about the primary mechanism of benefit

and highlights the need for further, well-designed Phase III trials to confirm its efficacy.

In the context of Major Depressive Disorder, the findings are inconsistent across two Phase II

studies, with one showing a statistically significant antidepressant effect and the other failing to

do so. This lack of consistent replication suggests that while the NK-1 receptor remains a target

of interest in depression, the therapeutic potential of Orvepitant in this indication is uncertain.

For Post-Traumatic Stress Disorder, the absence of publicly available data from the completed

Phase II trial makes any assessment of reproducibility impossible at this time.

Compared to other NK-1 receptor antagonists, the clinical development of Orvepitant has faced

challenges, similar to those seen with other compounds in this class for indications beyond

chemotherapy-induced nausea and vomiting. The comparison with emerging treatments for

chronic cough, such as the P2X3 receptor antagonists, suggests that the field is evolving, and

the clinical bar for new antitussive agents is being raised.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b609775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For researchers and drug development professionals, the available data on Orvepitant

underscores the importance of robust clinical trial design, including the selection of appropriate

primary endpoints that capture both objective measures and the patient's subjective

experience. The detailed experimental protocols provided in this guide should aid in the design

of future studies that can more definitively assess the therapeutic potential and reproducibility

of findings for Orvepitant and other NK-1 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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